molecular formula C60H96O6 B1205628 Urcin CAS No. 64115-78-2

Urcin

Cat. No.: B1205628
CAS No.: 64115-78-2
M. Wt: 913.4 g/mol
InChI Key: GTSCNSPEVATRDO-QRDUKVGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urcin, also known as this compound, is a useful research compound. Its molecular formula is C60H96O6 and its molecular weight is 913.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64115-78-2

Molecular Formula

C60H96O6

Molecular Weight

913.4 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid;(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/2C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27+,28-,29-,30+;20-,21?,22-,23+,27+,28-,29-,30+/m11/s1

InChI Key

GTSCNSPEVATRDO-QRDUKVGOSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C)C(=O)O.C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Other CAS No.

72993-42-1

Synonyms

urcin

Origin of Product

United States

Foundational & Exploratory

The Sea Urchin: A Premier Model for Unraveling Complex Biology

Author: BenchChem Technical Support Team. Date: November 2025

The sea urchin has served as a cornerstone of developmental biology and biomedical research for over 150 years. As a non-chordate deuterostome, it occupies a critical phylogenetic position, making it one of the closest invertebrate relatives to humans. This evolutionary relationship, combined with a suite of practical advantages, has rendered it an invaluable tool for investigating fundamental biological processes with direct relevance to human health and disease. This technical guide provides an in-depth overview of the core advantages of the sea urchin as a model organism, tailored for researchers, scientists, and drug development professionals.

Genomic and Genetic Advantages

The sequencing of the purple sea urchin (Strongylocentrotus purpuratus) genome in 2006 was a landmark achievement, revealing a surprising degree of genetic similarity with humans. Sea urchins share a substantial number of genes and biological pathways with humans, providing a simpler, more accessible system to study complex gene regulatory networks (GRNs). The genome contains orthologs for many human disease-associated genes, making it a powerful model for investigating the developmental origins of diseases.

Key discoveries from the sea urchin genome project include a remarkably complex innate immune system, with a tenfold greater number of immune recognition receptors compared to vertebrates, and a sophisticated "chemical defensome" for protection against toxins. Furthermore, the sea urchin genome encodes for an extensive repertoire of signaling molecules, including highly conserved Receptor Tyrosine Kinase (RTK) and TGF-beta signaling pathways that are qualitatively very similar to those in vertebrates.

Recent breakthroughs have established genetically tractable sea urchin lines, primarily using the fast-growing species Lytechinus pictus. The application of CRISPR/Cas9 technology now allows for efficient gene editing, breaking a long-standing barrier and significantly enhancing the reproducibility and utility of genetic studies in this organism.

Quantitative Genomic Data Summary
FeatureStrongylocentrotus purpuratus (Sea Urchin)Homo sapiens (Human)
Genome Size ~814-867 Megabases (Mb)~3,200 Mb
Estimated Gene Count ~23,300~20,000
Protein Kinases 353518
ATP-Binding Cassette (ABC) Transporters 6548

Core Strengths in Developmental Biology

For over a century, the sea urchin embryo has been a preferred model for studying fertilization, cell division, differentiation, and morphogenesis. Several features make it exceptionally well-suited for this research.

  • External Fertilization and Development: Sea urchins release vast quantities of gametes that can be easily fertilized and cultured in vitro using simple seawater. This allows for the direct observation of every developmental stage, from fertilization to a free-swimming larva, without the complexities of an in-utero environment.

  • Optical Clarity: The embryos are optically transparent, enabling detailed microscopic analysis of cellular and subcellular events, such as mitosis and cell migration, in living organisms.

  • Synchronous Development: A single batch of fertilized eggs develops in remarkable synchrony, which is a significant advantage for biochemical and molecular analyses that require large, homogenous populations of embryos at specific developmental stages.

  • Well-Characterized Embryogenesis: The process of sea urchin embryogenesis, including cleavage, gastrulation, and the formation of the larval body plan, has been extensively studied and mapped. This wealth of foundational knowledge provides a robust framework for new investigations.

Developmental Timeline of S. purpuratus (at 15°C)
Developmental StageTime Post-Fertilization (Approx.)Key Events
Fertilization 0 hoursFertilization envelope lifts.
First Cleavage 1.5 - 2 hours2-cell stage.
Third Cleavage ~3 - 4 hours8-cell stage.
Blastula 12 - 24 hoursFormation of a hollow ball of cells; hatching

An In-Depth Technical Guide to Sea Urchin Fertilization and the Cortical Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular events governing sea urchin fertilization, with a specific focus on the cortical reaction. The sea urchin serves as a premier model organism for studying fertilization due to its external fertilization, the large size and transparency of its eggs, and the synchronous nature of its early development. These characteristics make it an invaluable tool for research in developmental biology, cell signaling, and toxicology, including the screening of potential therapeutic compounds.

The Landscape of Fertilization: A Cascade of Events

Fertilization in the sea urchin is a meticulously orchestrated sequence of events, initiated by chemotactic attraction of the sperm to the egg and culminating in the fusion of the two pronuclei. The process can be broadly divided into five key stages:

  • Sperm Chemotaxis and Activation: The egg releases species-specific sperm-activating peptides (SAPs), such as resact, which create a chemical gradient that guides the sperm towards the egg. Binding of these peptides to receptors on the sperm flagellum triggers a signaling cascade that increases sperm motility.

  • Acrosome Reaction: Upon contact with the egg's jelly coat, the sperm undergoes the acrosome reaction. This involves the exocytosis of the acrosomal vesicle, releasing enzymes that digest the jelly coat and exposing the protein bindin on the acrosomal process.

  • Sperm-Egg Fusion: The bindin on the sperm's acrosomal process interacts in a species-specific manner with receptors on the egg's vitelline layer, leading to the fusion of the sperm and egg plasma membranes.

  • Blocks to Polyspermy: To prevent fertilization by more than one sperm, a rapid, transient electrical change in the egg's membrane potential (the fast block) is followed by a permanent physical barrier, the fertilization envelope, formed during the cortical reaction (the slow block).

  • Egg Activation and Pronuclear Fusion: The fusion of the gametes triggers a wave of intracellular calcium release, which activates the egg's metabolism and initiates embryonic development. The male and female pronuclei then migrate towards the center of the egg and fuse, forming the diploid zygote nucleus.

The Cortical Reaction: A Detailed Examination

The cortical reaction is a crucial event in the slow block to polyspermy and a hallmark of egg activation. It involves the mass exocytosis of thousands of cortical granules, which are membrane-bound vesicles situated just beneath the egg's plasma membrane.

Signaling Pathway of the Cortical Reaction

The fusion of the sperm and egg plasma membranes initiates a signaling cascade that leads to the release of calcium from the endoplasmic reticulum, the primary trigger for cortical granule exocytosis.

Methodological & Application

microinjection techniques for introducing mRNA into sea urchin zygotes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Microinjection of mRNA into Sea Urchin Zygotes

Microinjection is a powerful and precise technique for introducing exogenous molecules, such as messenger RNA (mRNA), into sea urchin zygotes to study gene function and developmental processes. This method allows for gain-of-function experiments through the overexpression of a specific protein, rescue experiments in knockdown models, and the introduction of functional proteins like Cas9 for genome editing. The sea urchin embryo is an ideal model system for such manipulations due to its optical clarity, rapid development, and the ease of obtaining large quantities of gametes. This document provides detailed protocols and supporting data for performing mRNA microinjection in sea urchin zygotes, intended for researchers in developmental biology and related fields.

The primary applications include:

  • Gene Overexpression: Studying the effects of expressing a gene of interest at a specific time or in a specific lineage.

  • Rescue Experiments: Co-injecting mRNA with a morpholino to demonstrate the specificity of a gene knockdown.

  • Genome Editing: Delivering Cas9 mRNA and single-guide RNA (sgRNA) to generate targeted mutations.

  • Lineage Tracing: Injecting mRNA encoding fluorescent proteins to label specific cells or blastomeres.

Successful microinjection relies on several critical factors: the quality of the gametes, the preparation of the microinjection needles, the composition of the injection solution, and the precise control of the injection volume. The ideal injection bolus should be no more than 1-10% of the embryo's volume to minimize toxicity and physical damage.

Experimental Protocols

Protocol 1: Gamete Collection and Fertilization

This protocol describes the induction of spawning in adult sea urchins and the subsequent fertilization of eggs.

Materials:

  • Adult sea urchins (e.g., Strongylocentrotus purpuratus)

  • 0.5 M to 0.55 M Potassium Chloride (KCl), filter-sterilized

  • Filtered Natural Sea Water (FSW) or Artificial Sea Water

  • Glass beakers (50 mL and 500 mL)

  • Petri dishes

  • Pasteur pipettes

Procedure:

  • Induce Spawning: Inject ~0.5-2 mL of 0.5 M KCl into the coelomic cavity of an adult sea urchin through the soft tissue surrounding the mouth (peristomial membrane).

  • Gamete Collection:

    • Eggs: Place the female urchin (oral side down) on a beaker filled to the brim with FSW. Eggs are typically orange or yellow and will be released into the water.

    • Sperm: Place the male urchin (oral side down) on a dry petri dish. Sperm appears as a milky white substance. Collect the sperm "dry" using a pipette and store it at 4°C for up to one week.

  • Egg Preparation (De-jellying): For many species, eggs must be de-jellied to allow them to adhere to coated dishes. Wash the eggs several times by gently swirling them in a large volume of FSW, allowing them to settle, and decanting the supernatant.

  • Fertilization:

    • Prepare a dilute sperm solution by adding a small amount of dry sperm (e.g., 5 µL) to FSW (e.g., 50 mL).

    • Add a few drops of the diluted sperm to the beaker containing the washed eggs.

    • After 5-10 minutes, confirm fertilization by observing the elevation of the fertilization envelope around the eggs under a microscope.

Protocol 2: Preparation for Microinjection

This protocol details the preparation of microinjection needles and the injection dish.

Materials:

  • Glass capillaries (borosilicate, with internal filament)

  • Micropipette puller

  • Microinjection dish (e.g., 60 mm petri dish lid)

  • Agarose

  • Protamine Sulfate (for coating) or Ficoll (for immobilization)

  • RNase-free water and tubes

Procedure:

  • Needle Pulling:

    • Pull glass capillaries using a micropipette puller. The ideal needle has a long, fine taper to minimize damage. Example parameters for a Sutter puller are: Heat = 760, Pull = 80, Delay = 120.

    • For RNA injections, it is recommended to pretreat capillaries to remove RNases by soaking them overnight in a methanol/HCl (9:1) solution, followed by rinsing with methanol.

  • Injection Dish Preparation:

    • Agarose Pad Method: Pour a thin layer of 2% agarose in 50% FSW onto the injection dish and allow it to solidify. This provides a non-stick surface to hold the embryos.

    • Protamine Sulfate Coating: Alternatively, coat the dish with 1% protamine sulfate for 30 seconds, remove the solution, and let it dry. This method causes zygotes to adhere for easier injection.

  • mRNA Injection Mix Preparation:

    • Thaw the purified mRNA solution on ice. It is recommended to purify the mRNA using a column-based kit (e.g., MEGAclear kit) to ensure high

Application Notes: Immunofluorescence Staining of Sea Urchin Larvae

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the immunofluorescence staining of sea urchin larvae, a key technique for visualizing the localization of specific proteins and cellular structures within these model organisms. This method is essential for researchers in developmental biology, cell biology, and toxicology to understand the intricate processes of larval development and the effects of external agents.

Experimental Protocols

This protocol is a synthesis of established methods for whole-mount immunofluorescence staining of sea urchin larvae.[1][2][3][4] Careful handling of the larvae is crucial as they are fragile, especially after fixation.[3]

1. Fixation

The goal of fixation is to preserve the cellular morphology and antigenicity of the target proteins.[5] Formaldehyde is a common cross-linking fixative used for this purpose.[5]

  • Transfer sea urchin larvae into a 96-well round-bottom plate.[1][2]

  • Carefully remove the seawater and add the fixation solution. A typical fixation solution is 4% paraformaldehyde (PFA) in filtered seawater.[1][2][6] Some protocols suggest a mixture of 1% glutaraldehyde and 4% formaldehyde in seawater.[4]

  • Incubate for 15 minutes to 1 hour at room temperature with gentle rocking.[1][2][7]

  • After incubation, gently wash the larvae multiple times with filtered seawater to remove the fixative.[1][4] For long-term storage, larvae can be dehydrated in methanol and stored at -20°C.[4][6]

2. Permeabilization and Blocking

Permeabilization is necessary to allow antibodies to penetrate the cell membrane and access intracellular targets. Blocking solution is used to prevent non-specific binding of antibodies.

  • Rehydrate the larvae (if stored in methanol) through a graded series of methanol in Phosphate Buffered Saline with Tween-20 (PBST).[4]

  • Wash the larvae with PBST (PBS with 0.1% Triton X-100 or 0.05% Tween-20).[3]

  • Incubate the larvae in a blocking solution, typically PBST containing 3-4% Bovine Serum Albumin (BSA) or Normal Goat Serum (NGS), for 30 minutes to 1 hour at room temperature with gentle mixing.[1][3][4]

3. Antibody Incubation

  • Primary Antibody: Dilute the primary antibody to its optimal concentration in the blocking solution.[3][4] Incubate the larvae in the primary antibody solution, typically overnight at 4°C with gentle rocking.[3][4]

  • Washing: After incubation, wash the larvae extensively with PBST to remove unbound primary antibody. This usually involves multiple washes of at least 10 minutes each.[3][4]

  • Secondary Antibody: Dilute the fluorescently labeled secondary antibody in the blocking solution.[3][4] Incubate the larvae in the secondary antibody solution for 1-2 hours at room temperature in the dark to prevent photobleaching.[3]

  • Final Washes: Wash the larvae again extensively with PBST and then with PBS to remove unbound secondary antibody.[3]

4. Counterstaining and Mounting

  • Counterstaining (Optional): To visualize nuclei, a DNA stain such as DAPI or Hoechst can be added to one of the final wash steps or with the secondary antibody.[3] Phalloidin conjugated to a fluorophore can be used to stain filamentous actin.[3]

  • Mounting: Carefully transfer the stained larvae onto a microscope slide. Remove excess buffer and mount in an anti-fade mounting medium, such as PBS with 60% glycerol.[3] Seal the coverslip with nail polish to prevent drying.

  • Imaging: Visualize the stained larvae using a confocal or epifluorescence microscope.

Data Presentation

The following table summarizes typical reagent concentrations and incubation times for immunofluorescence staining of sea urchin larvae. These values may require optimization depending on the specific antibody and larval stage.

StepReagentConcentrationIncubation TimeTemperature
Fixation Paraformaldehyde (PFA)4% in filtered seawater15 min - 1 hrRoom Temperature
Permeabilization/Blocking Blocking Buffer3-4% BSA or NGS in PBST30 min - 1 hrRoom Temperature
Primary Antibody e.g., Mouse anti-Tubulin1:500 dilutionOvernight4°C
Secondary Antibody e.g., Goat anti-mouse-AlexaFluor1:500 dilution1 - 2 hrsRoom Temperature
Nuclear Counterstain DAPI1:500 - 1:1000 dilution~10 minRoom Temperature

Mandatory Visualization

Immunofluorescence_Workflow Start Larvae Collection Fixation Fixation (e.g., 4% PFA) Start->Fixation Wash_FSW Wash (Filtered Seawater) Fixation->Wash_FSW Permeabilization Permeabilization & Blocking (PBST + BSA/NGS) Wash_FSW->Permeabilization Primary_Ab Primary Antibody Incubation (e.g., overnight at 4°C) Permeabilization->Primary_Ab Wash_PBST1 Wash (PBST) Primary_Ab->Wash_PBST1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Wash_PBST1->Secondary_Ab Wash_PBST2 Wash (PBST) Secondary_Ab->Wash_PBST2 Counterstain Counterstain (Optional) (e.g., DAPI) Wash_PBST2->Counterstain Mounting Mounting (e.g., Glycerol) Counterstain->Mounting Imaging Microscopy (Confocal/Epifluorescence) Mounting->Imaging

Caption: Workflow for immunofluorescence staining of sea urchin larvae.

References

Live Imaging of Calcium Dynamics During Sea Urchin Fertilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fertilization of a sea urchin egg by a sperm triggers a spectacular and pivotal intracellular calcium (Ca²⁺) wave. This transient increase in cytosolic free calcium is a master regulator of egg activation, initiating a cascade of events that block polyspermy, stimulate metabolic activity, and set the stage for embryonic development. The optical clarity and external fertilization of sea urchin gametes make them a premier model system for studying the intricate spatio-temporal dynamics of Ca²⁺ signaling. Live imaging of these calcium dynamics provides a powerful tool to investigate fundamental mechanisms of cell signaling and to screen for compounds that may modulate these processes.

These application notes provide a comprehensive overview and detailed protocols for performing live imaging of calcium dynamics during sea urchin fertilization.

Signaling Pathways

The fertilization-induced calcium wave is the culmination of a sophisticated signaling cascade. Upon fusion of the sperm and egg plasma membranes, a series of molecular events leads to the release of Ca²⁺ from the egg's endoplasmic reticulum.

Sperm-Egg Fusion and Egg Activation Signaling Pathway

The binding of the sperm protein, bindin, to its receptor on the egg's vitelline envelope is a critical species-specific recognition step. Following membrane fusion, it is thought that a sperm-derived factor activates Phospholipase C (PLC) in the egg cytoplasm.[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, which initiates the calcium wave.[1]

Egg_Activation_Pathway Sperm Sperm Egg_Membrane Egg Plasma Membrane Sperm->Egg_Membrane Fusion PLC Phospholipase C (PLC) Egg_Membrane->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol 1,4,5- trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ (Calcium Wave) IP3R->Ca_Cytosol Releases Ca²⁺ Egg_Activation Egg Activation (Cortical Granule Exocytosis, Metabolic Activation) Ca_Cytosol->Egg_Activation Initiates

Signaling pathway of sea urchin egg activation.

Quantitative Data Summary

The calcium wave exhibits distinct and quantifiable characteristics. These parameters can be influenced by various factors, including species, temperature, and the presence of pharmacological agents.

ParameterLytechinus pictusStrongylocentrotus purpuratusReference(s)
Calcium Wave Speed ~5 µm/sData not readily available[2]
Time to Traverse Egg 15-25 seconds~30 seconds[2]
Latent Period ~15 secondsData not readily available[3]
Peak Ca²⁺ Concentration 2.5 - 4.5 µMData not readily available
Duration of Ca²⁺ Transient 2-3 minutesData not readily available

Experimental Protocols

Protocol 1: Gamete Collection and In Vitro Fertilization

Objective: To obtain viable sea urchin eggs and sperm for fertilization and subsequent imaging.

Materials:

  • Adult sea urchins (e.g., Lytechinus pictus or Strongylocentrotus purpuratus)

  • 0.5 M Potassium Chloride (KCl) solution

  • Filtered seawater (FSW)

  • Glass beakers

  • Pasteur pipettes

  • Microscope slides

Procedure:

  • Induction of Spawning: Inject 1-2 mL of 0.5 M KCl into the coelomic cavity of an adult sea urchin through the soft tissue around the mouth.

  • Gamete Collection (Eggs): If the urchin is female, it will release orange or reddish gametes. Place the female urchin, oral side up, onto a beaker filled with FSW, allowing the eggs to be released into the water.

  • Gamete Collection (Sperm): If the urchin is male, it will release a white, milky substance. Collect this "dry" sperm using a Pasteur pipette and store it on ice to maintain viability.

  • Egg Washing: Allow the collected eggs to settle in the beaker. Gently decant the FSW and replace it with fresh FSW. Repeat this washing step two to three times to remove any contaminants.

  • Sperm Activation: Just before fertilization, dilute the dry sperm 1:1000 in FSW. Activated sperm will be motile for approximately 20 minutes.

  • In Vitro Fertilization: To a small dish containing a monolayer of washed eggs in FSW, add a few drops of the diluted sperm suspension. Fertilization is marked by the elevation of the fertilization envelope within 1-2 minutes.

Protocol 2: Live Imaging of Calcium Dynamics

Objective: To visualize the fertilization-induced calcium wave in real-time using a fluorescent calcium indicator.

Materials:

  • Fertilized sea urchin eggs

  • Calcium indicator dye (e.g., Calcium Green™-1 dextran, 10,000 MW)

  • Injection buffer (10 mM HEPES, 0.1 M potassium aspartate, pH 7.0)

  • Microinjection system (e.g., Eppendorf FemtoJet)

  • Confocal laser scanning microscope

  • Imaging dishes with coverslip bottoms

Procedure:

  • Egg Dejellying (for microinjection): To facilitate adherence to the imaging dish, the jelly coat of the eggs can be removed by a brief wash in acidic seawater (pH 5.0) followed by several washes in FSW.

  • Preparation of Injection Solution: Dissolve Calcium Green™-1 dextran in the injection buffer to a final concentration of 500 µM.[1]

  • Microinjection:

    • Adhere the dejellied, unfertilized eggs to a protamine sulfate-coated imaging dish.

    • Using a microinjection system, inject the Calcium Green™-1 dextran solution into the cytoplasm of the eggs. The injection volume should be approximately 1-2% of the egg volume.

  • Fertilization and Imaging:

    • After microinjection, add diluted sperm to the dish to initiate fertilization.

    • Immediately begin time-lapse imaging using a confocal microscope.

    • Suggested Imaging Parameters:

      • Excitation: 488 nm laser line

      • Emission: 500-550 nm

      • Objective: 20x or 40x

      • Scan speed: ~1 frame per second to capture the dynamics of the wave.

  • Data Analysis: The resulting image series can be used to measure the speed, amplitude, and duration of the calcium wave.

Experimental Workflow

The overall process for live imaging of calcium dynamics in sea urchin fertilization involves a series of sequential steps, from gamete collection to data analysis.

Experimental_Workflow Start Start Gamete_Collection Gamete Collection (KCl Injection) Start->Gamete_Collection Egg_Prep Egg Preparation (Washing, Dejellying) Gamete_Collection->Egg_Prep Dye_Loading Calcium Dye Loading (Microinjection) Egg_Prep->Dye_Loading Fertilization In Vitro Fertilization Dye_Loading->Fertilization Imaging Live Confocal Imaging Fertilization->Imaging Data_Analysis Data Analysis (Wave Speed, Amplitude) Imaging->Data_Analysis End End Data_Analysis->End

Workflow for live calcium imaging in sea urchins.

Applications in Research and Drug Development

  • Fundamental Research: Live imaging of calcium dynamics in sea urchin fertilization provides invaluable insights into the fundamental mechanisms of signal transduction, ion channel function, and the regulation of the cell cycle.

  • Toxicology and Environmental Science: This system can be used as a sensitive bioassay to assess the impact of environmental toxins on reproductive processes.

  • Drug Discovery and Development: The sea urchin fertilization model offers a platform for screening and characterizing the effects of novel pharmaceutical compounds on calcium signaling pathways. This can be relevant for identifying potential therapeutics for infertility or for assessing off-target effects of drugs on reproductive health.

Disclaimer: The provided protocols are intended as a general guide. Optimal conditions may vary depending on the specific sea urchin species, equipment, and reagents used. It is recommended to optimize these protocols for your specific experimental setup.

References

Application of CRISPR/Cas9 for Gene Editing in Sea Urchins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sea urchin offers a powerful model for studying developmental biology and the genetic underpinnings of various cellular processes. The advent of CRISPR/Cas9 technology has revolutionized the ability to perform precise and efficient gene editing in this organism, opening new avenues for functional genomics and disease modeling.

This document provides detailed application notes and protocols for utilizing CRISPR/Cas9-mediated gene editing in sea urchins. It covers the entire workflow from guide RNA design to the validation of genetic modifications, and includes quantitative data and a visual representation of a key developmental signaling pathway frequently studied using this technology.

I. Quantitative Data Summary

Successful gene editing in sea urchin embryos is dependent on the precise concentration and delivery of CRISPR/Cas9 components. The following table summarizes typical starting concentrations for microinjection into sea urchin zygotes. Researchers should note that these concentrations may require optimization depending on the specific gene target and sea urchin species.

ComponentConcentration RangeReference
Cas9 mRNA500 - 1500 ng/µl[1]
sgRNA50 - 300 ng/µl[1]
Cas9 Protein500 - 2000 ng/µl
Potassium Chloride (KCl)0.25 M (in final mix)[1]

Table 1: Recommended Microinjection Concentrations for CRISPR/Cas9 Components in Sea Urchin Zygotes.

The efficiency of gene disruption can be assessed by observing the resulting phenotypes and quantified using molecular techniques. The table below presents reported mutagenesis efficiencies for different target genes in the sea urchin Strongylocentrotus purpuratus.

Target GenesgRNA EfficiencyPhenotypeReference
Nodal60-80% (for 5 out of 6 gRNAs)Disrupted development[2]
Pks1Up to 100%Albino larvae[3][4]
Alx1High efficiencySkeletal defects[1][5]
DshHigh efficiencyAxis formation defects[1][5]

Table 2: Examples of CRISPR/Cas9 Targeting Efficiency and Phenotypes in Sea Urchins.

II. Experimental Protocols

A. Guide RNA (gRNA) Design and Synthesis
  • Target Site Selection :

    • Identify the gene of interest in the Strongylocentrotus purpuratus genome.

    • Utilize online design tools such as CRISPRscan (--INVALID-LINK--) to identify potential gRNA target sites.[1]

    • Select target sites that are unique to the gene of interest to minimize off-target effects. The PAM sequence for Streptococcus pyogenes Cas9 is NGG.[1]

    • For efficient transcription from a T7 promoter, choose target sites that begin with two guanine nucleotides (GG).[1]

  • sgRNA Synthesis :

    • Synthesize a DNA template for the sgRNA. This can be achieved by annealing two complementary oligonucleotides.

    • The forward oligo should contain the T7 promoter sequence, the 20-nucleotide target sequence, and a portion of the tracrRNA scaffold.

    • The reverse oligo will be complementary to the scaffold region.

    • Use an in vitro transcription kit (e.g., T7 RiboMAX) to synthesize the sgRNA from the DNA template.

    • Purify the synthesized sgRNA using a column-based method or ethanol precipitation.

B. Preparation of Cas9 and Microinjection Mix
  • Cas9 Preparation :

    • Linearize the plasmid DNA containing the Cas9 gene.

    • Synthesize capped Cas9 mRNA in vitro using a transcription kit (e.g., mMESSAGE mMACHINE).

    • Purify the Cas9 mRNA.

    • Alternatively, commercially available recombinant Cas9 protein can be used.

  • Microinjection Mixture Preparation :

    • Prepare the microinjection mix on ice. A typical mixture contains Cas9 mRNA (e.g., 750 ng/µl) and sgRNA (e.g., 150 ng/µl) in nuclease-free water with 0.25 M KCl.[1]

    • A fluorescent dye (e.g., FITC-dextran) can be added to the mix to visualize successful injection.[1]

C. Sea Urchin Zygote Microinjection
  • Gamete Collection and Fertilization :

    • Induce spawning in adult sea urchins by injecting 0.5 M KCl.

    • Collect eggs and sperm in separate containers of filtered seawater.

    • Fertilize the eggs with a dilute sperm suspension.

  • Microinjection :

    • Mount the fertilized eggs on a microinjection slide.

    • Using a micromanipulator and a fine glass needle, inject the CRISPR/Cas9 mixture into the cytoplasm of the zygotes. The injected volume should be less than 5% of the egg volume.[1][6]

    • Inject unfertilized eggs and then fertilize them as an alternative approach.[1]

  • Embryo Culture :

    • Transfer the injected embryos to a petri dish with filtered seawater and incubate at the appropriate temperature (e.g., 15-22°C, depending on the species).[6]

    • Observe embryonic development and record any phenotypic changes compared to control embryos.

D. Validation of Gene Editing
  • Genomic DNA Extraction :

    • Collect a pool of injected embryos at the desired developmental stage (e.g., blastula or gastrula).

    • Extract genomic DNA using a standard DNA extraction protocol.

  • Mutation Detection :

    • Heteroduplex Mobility Assay (HMA) : Amplify the target region by PCR. Denature and re-anneal the PCR products. The presence of indels will result in heteroduplexes that migrate slower on a polyacrylamide gel. This method is effective for detecting indels larger than 2 base pairs.[1]

    • T7 Endonuclease I (T7E1) Assay : This assay also relies on the formation of heteroduplexes. The T7E1 enzyme specifically cleaves mismatched DNA, and the resulting fragments can be visualized by gel electrophoresis.[1]

    • Sanger Sequencing : For precise identification of the mutations, clone the PCR products into a plasmid vector and sequence individual clones. This will reveal the specific insertions, deletions, or substitutions at the target site.

III. Visualization of a Key Signaling Pathway

The Wnt signaling pathway plays a crucial role in patterning the anterior-posterior axis during sea urchin development and is a common target for CRISPR/Cas9-mediated gene disruption studies.[7][8][9] The following diagram illustrates the canonical Wnt signaling pathway in this process.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC APC Axin Axin Nucleus Nucleus Beta_Catenin->Nucleus Degradation Degradation Beta_Catenin->Degradation TCF TCF Target_Genes Target Gene Expression TCF->Target_Genes Beta_Catenin_nuc β-catenin Beta_Catenin_nuc->TCF

Canonical Wnt Signaling Pathway in Sea Urchin Development.

This simplified diagram illustrates how Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in endomesoderm specification.[7][8] CRISPR/Cas9 can be used to knock out key components of this pathway, such as β-catenin or Dishevelled, to investigate their precise roles in embryonic patterning.

By following these protocols and utilizing the provided data, researchers can effectively apply CRISPR/Cas9 technology for gene editing in sea urchins, contributing to a deeper understanding of developmental biology and gene function.

References

Troubleshooting & Optimization

how to overcome poor fertilization rates in laboratory-spawned sea urchins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming poor fertilization rates in laboratory-spawned sea urchins.

Troubleshooting Guide

This guide addresses common issues encountered during sea urchin fertilization experiments in a question-and-answer format.

Question: Why are my fertilization rates consistently low (<60%) despite visible gamete release?

Answer: Low fertilization rates can stem from several factors related to gamete quality, handling, and the fertilization environment. A systematic approach to troubleshooting is recommended.

  • Gamete Quality:

    • Sperm Motility: Non-motile or weakly motile sperm are a primary cause of fertilization failure. After dilution in seawater, a dense, active swarm of sperm should be visible under 100x magnification. "Dry" sperm (undiluted) can be stored for a limited time, but once diluted, their viability decreases rapidly and they should be used within about 10 minutes.[1]

    • Egg Quality: Eggs should be uniformly round and have a consistent color. Irregular shapes or discoloration can indicate poor quality. After fertilization, the elevation of a clear fertilization envelope is a key indicator of success.[2]

    • Gamete Age: The viability of both eggs and sperm decreases over time after spawning. It is crucial to use gametes as fresh as possible. Sperm can be stored undiluted ("dry") on ice for a longer period, sometimes up to 12-20 days, while eggs can be maintained for 1 to 7 days when stored in glass test tubes submerged in ice at approximately 0°C.[3]

  • Spawning Induction and Gamete Collection:

    • Induction Method: The most common method for inducing spawning is injecting a 0.5M to 0.55M potassium chloride (KCl) solution into the coelomic cavity.[1][4] Ensure the injection is into the soft peristomial membrane surrounding the mouth.[4][5]

    • Contamination: Cross-contamination of eggs with sperm, or contamination with coelomic fluid, can inhibit fertilization.[1] Collect sperm "dry" by inverting the male urchin onto a clean, dry petri dish.[5][6] Collect eggs in filtered seawater and wash them several times by gentle decantation to remove inhibitors.[1][7]

  • Fertilization Conditions:

    • Sperm-to-Egg Ratio: An inappropriate sperm concentration is a critical factor. Too few sperm will result in low fertilization rates, while excessive sperm can lead to polyspermy and abnormal development.[1] A common starting point is a sperm-to-egg ratio of around 200:1.[2] However, the optimal ratio can vary and should be determined empirically for your specific setup.[7]

    • Temperature: Sea urchin fertilization is temperature-sensitive. The optimal temperature varies by species. For example, tropical species like Echinometra lucunter have different thermal tolerances than temperate species.[8] It is crucial to maintain a constant and appropriate temperature for the species you are working with throughout the experiment.

    • pH: The pH of the seawater can significantly impact fertilization success. A decrease in pH can reduce sperm motility and, consequently, fertilization rates.[9][10][11] Ensure your filtered seawater is at a stable and appropriate pH, typically around 8.1.[11]

Question: I observed the formation of a fertilization envelope, but the embryos are not developing correctly. What could be the issue?

Answer: Abnormal development post-fertilization often points to polyspermy or poor gamete quality.

  • Polyspermy: This occurs when more than one sperm fertilizes an egg, leading to abnormal cleavage and embryonic death.[1] It is a common result of using too high a sperm concentration. To resolve this, perform serial dilutions of your sperm stock to find the optimal concentration that yields a high percentage of monospermic fertilization.

  • Gamete Quality: Even if fertilization occurs, underlying issues with egg or sperm quality, such as DNA damage in sperm, can lead to developmental arrest.[12] The age of the gametes can also be a factor; older gametes may be capable of fertilization but lack the resources for proper embryonic development.

  • Environmental Stressors: Contaminants in the seawater or glassware can negatively impact embryonic development.[13] Ensure all glassware is acid-washed and that the filtered seawater is of high quality.

Frequently Asked Questions (FAQs)

Q1: How do I properly induce spawning in sea urchins?

A1: The standard and most reliable method is intracoelomic injection of a 0.5M to 0.55M KCl solution. Inject 2-3 mL of the solution into the soft tissue around the peristomial membrane on the oral side of the urchin.[1][4] After injection, gently shake the urchin to distribute the KCl and place it aboral side down.[1][5] Gamete release should begin within a few minutes.

Q2: What is the best way to collect and handle gametes?

A2:

  • Sperm: To prevent premature activation, collect sperm "dry" by inverting the male urchin (oral side up) onto a small, dry petri dish.[5][6][14] The milky white sperm can be collected with a pipette. Store undiluted sperm on ice to prolong viability.[3]

  • Eggs: Place the female urchin (aboral side down) on a beaker filled to the brim with cold, filtered seawater. The orange or yellowish eggs will be released and sink to the bottom.[14][15] Wash the collected eggs 2-3 times by gently decanting the supernatant and replacing it with fresh, cold, filtered seawater to remove any coelomic fluid or debris which can inhibit fertilization.[1][7]

Q3: How do I determine the correct sperm concentration for my experiments?

A3: The optimal sperm concentration should be determined empirically. A good starting point is to create a stock sperm suspension by adding a small amount of "dry" sperm to a known volume of filtered seawater. Then, create a series of dilutions from this stock and test each dilution with a constant number of eggs. The goal is to find the lowest sperm concentration that gives the highest percentage of fertilization (ideally >95%) without causing significant polyspermy.[1][2] A sperm-to-egg ratio in the range of 50:1 to 2500:1 is often used.[7]

Q4: Can I cryopreserve sea urchin gametes for later use?

A4: Sperm cryopreservation is feasible and can yield high fertilization rates (around 80%) post-thawing when appropriate cryoprotectants like dimethyl sulfoxide (DMSO) are used.[16][17] However, egg cryopreservation has been largely unsuccessful, with fertilization rates close to 0% after thawing.[16][18]

Q5: What are the key environmental parameters to control during fertilization?

A5:

  • Temperature: Maintain a constant temperature suitable for the species. For many species, this is between 10-15°C.[4][19]

  • Salinity: Ensure the salinity of your artificial or natural seawater is stable and appropriate for the species. Salinity adjustments may be necessary when testing effluents.[20]

  • pH: Seawater pH should be stable, typically around 8.1. Acidic conditions can significantly reduce sperm motility and fertilization success.[10][11]

Quantitative Data Summary

Table 1: Effect of pH on Sea Urchin Fertilization Success

SpeciesControl pHReduced pHFertilization Rate at Control pHFertilization Rate at Reduced pHReference
Strongylocentrotus purpuratus8.067.0098% (SD=1.81)84% (SD=12.33)[10]
Heliocidaris erythrogramma8.17.7~95%~75% (a ~20% reduction)[11]
Paracentrotus lividus8.17.7Not specifiedSignificant reduction[9]

Table 2: Gamete Viability Under Different Storage Conditions

Gamete TypeStorage MethodTemperatureDuration of ViabilityReference
Sperm (Lytechinus pictus)Stored in glass test tubes on ice0 ± 1°CAt least 12 days (up to 20 days in one experiment)[3]
Eggs (Lytechinus pictus)Stored in glass test tubes on ice0 ± 1°C1 to 7 days[3]

Experimental Protocols

Protocol 1: Standard Sea Urchin Spawning Induction and Gamete Collection

  • Preparation: Prepare a 0.55M KCl solution. Ensure all glassware is clean (acid-washed is recommended) and have separate, labeled containers for eggs and sperm.[1][15] Prepare beakers with cold, filtered seawater for egg collection and dry petri dishes for sperm collection.

  • Induction: Using a 25-gauge needle, inject approximately 0.15 mL of 0.55M KCl per inch of urchin diameter into the coelomic cavity through the soft peristomial membrane at two opposite points.[1]

  • Gamete Release: Gently shake the urchin and place it with its oral side down on a chilled petri dish or a beaker filled with seawater.[1] Gametes should be released from the aboral surface.

  • Sex Determination & Collection:

    • Male: A milky white substance indicates the release of sperm.[5][14] Quickly remove the male from any water, dry the surface, and place it oral side up on a dry petri dish to collect the "dry" sperm.

    • Female: Orange or yellowish, granular streams indicate egg release.[5][15] Place the female aboral side down on a beaker filled to the brim with cold, filtered seawater, allowing the eggs to settle at the bottom.

  • Egg Washing: Once a sufficient quantity of eggs has been collected, gently decant the seawater, leaving the eggs at the bottom. Add fresh, cold, filtered seawater and gently swirl. Allow the eggs to settle and repeat this washing step two more times to remove inhibitors.[1][7]

Protocol 2: In Vitro Fertilization Assay

  • Egg Suspension: Prepare a dilute egg suspension by adding a known volume of washed eggs to a beaker of cold, filtered seawater. The density should be no more than a single layer of eggs on the bottom of the container.[1]

  • Sperm Dilution: Immediately before fertilization, prepare a sperm dilution. Take a small amount of "dry" sperm with a pipette tip and dilute it in a known volume of cold, filtered seawater. A 1:100 dilution (e.g., 50 µL of sperm in 5 mL seawater) is a common starting point.[6] Remember that diluted sperm has a very short lifespan.[1]

  • Fertilization: Add a small volume (e.g., 0.1 mL) of the diluted sperm suspension to the beaker containing the egg suspension.[6] Gently swirl the beaker to mix the gametes.

  • Observation: After 10-20 minutes, place a drop of the egg suspension on a microscope slide.[2] Examine under a microscope (100x magnification) for the presence of a fertilization envelope around the eggs, which indicates successful fertilization.[2]

  • Washing: After confirming fertilization, gently wash the zygotes to remove excess sperm by decanting the water and adding fresh seawater. This helps prevent polyspermy in any remaining unfertilized eggs.[6]

Visualizations

Fertilization_Signaling_Pathway cluster_sperm Sperm cluster_egg Egg Sperm Sperm Cell Receptor Receptor (e.g., RGC) Acrosome Acrosome Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Signal Transduction Egg Egg Cell Jelly Egg Jelly Layer BindinReceptor Bindin Receptor (on Vitelline Envelope) AcrosomeReaction Acrosome Reaction Jelly->AcrosomeReaction 2. Acrosome Reaction: Triggered by Egg Jelly Fusion Membrane Fusion BindinReceptor->Fusion 4. Fusion SAP Sperm-Activating Peptides (SAPs) e.g., Resact SAP->Receptor 1. Chemotaxis: SAPs bind to receptor Ca_Influx->Sperm Increased Motility Bindin Bindin Exposure AcrosomeReaction->Bindin Enzymes digest jelly, Acrosomal process extends Bindin->BindinReceptor 3. Recognition: Bindin on sperm binds to receptor on egg Activation Egg Activation (Cortical Granule Reaction, Fertilization Envelope) Fusion->Activation 5. Egg Activation & Block to Polyspermy

Caption: Key signaling events during sea urchin fertilization.

Troubleshooting_Workflow Start Low Fertilization Rate Observed CheckGametes Assess Gamete Quality Start->CheckGametes SpermMotility Sperm Motile? CheckGametes->SpermMotility EggAppearance Eggs Round & Uniform? SpermMotility->EggAppearance Yes BadGametes Source New Urchins/ Re-induce Spawning SpermMotility->BadGametes No CheckProtocol Review Protocol EggAppearance->CheckProtocol Yes EggAppearance->BadGametes No SpawningOK Spawning Induction Correct? CheckProtocol->SpawningOK HandlingOK Gamete Handling Correct? (No Contamination) SpawningOK->HandlingOK Yes FixProtocol Adjust Protocol: - Injection Technique - Collection Method SpawningOK->FixProtocol No CheckConditions Verify Fertilization Conditions HandlingOK->CheckConditions Yes FixHandling Improve Handling: - Use 'Dry' Sperm - Wash Eggs Thoroughly HandlingOK->FixHandling No SpermRatio Sperm:Egg Ratio Optimal? CheckConditions->SpermRatio Temp_pH Temperature & pH Correct? SpermRatio->Temp_pH Yes OptimizeRatio Perform Sperm Dilution Series to Optimize Ratio SpermRatio->OptimizeRatio No AdjustConditions Adjust Temperature/ pH to Optimal Range Temp_pH->AdjustConditions No Success Fertilization Successful Temp_pH->Success Yes

Caption: Troubleshooting workflow for low fertilization rates.

References

Validation & Comparative

comparing the gene regulatory networks of different sea urchin species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene regulatory networks (GRNs) governing the embryonic development of different sea urchin species. Drawing on experimental data, we highlight both conserved and divergent network architectures, offering insights into the evolution of developmental processes. This document summarizes key quantitative data in comparative tables, details the experimental protocols used to acquire this data, and provides visual representations of critical signaling pathways and experimental workflows.

Comparative Analysis of Gene Expression and Network Architecture

Sea urchins are a premier model system for studying developmental GRNs.[1] Cross-species comparisons reveal both deeply conserved network kernels and rapidly evolving peripheral connections, often linked to changes in life history and morphology.

Endomesoderm Specification: A Tale of Conservation and Rewiring

The GRN directing endomesoderm specification is one of the most thoroughly studied developmental networks. Comparisons between the Pacific sea urchin, Strongylocentrotus purpuratus, and the Mediterranean species, Paracentrotus lividus, which diverged around 40 million years ago, show a high degree of conservation in the temporal sequence of gene activation.[2] Despite this, there are notable differences in the absolute timing of gene expression, with a consistent 1.3-fold acceleration in the developmental rate of P. lividus compared to S. purpuratus, partially attributable to different standard culture temperatures.[2]

Further comparisons with more distantly related sea urchins, such as the cidaroid Eucidaris tribuloides (diverged ~268 million years ago), reveal more significant rewiring.[3] While the core set of transcription factors specifying endomesodermal fates is largely conserved, the regulatory linkages between them have undergone substantial changes.[3][4] For instance, Delta/Notch signaling plays a role in mesoderm induction in S. purpuratus, whereas in E. tribuloides, its primary role is to suppress alternative cell fates.[4]

A foundational element of the endoderm specification network, a three-gene feedback loop involving gatae, has been shown to be conserved over 500 million years, as it is present in a nearly identical form in the distantly related starfish, Asterina miniata.[5] This highlights the extreme conservation of core regulatory circuits.

Divergence in Skeletogenic and Ectodermal GRNs

Significant divergence is observed in the GRNs controlling the development of the larval skeleton. This is particularly evident when comparing euechinoid sea urchins, which possess a skeletogenic cell lineage derived from early-segregated micromeres, to starfish, which lack an embryonic skeleton entirely.[5] The regulatory gene tbr, which is dedicated to the skeletogenic lineage in sea urchins, has a completely different expression pattern in starfish, where it is involved in mesoderm and endoderm development.[5]

Even within sea urchins, the skeletogenic GRN shows evolutionary plasticity. In Heliocidaris erythrogramma, a species that has evolved a non-feeding larval stage, the larval skeletogenic network has been dramatically modified, with some key genes being lost or repurposed.[6] Comparative studies between cidaroid and euechinoid sea urchins also indicate that mesodermal GRNs have diverged more significantly than ectodermal GRNs since their last common ancestor.[7]

Quantitative Data Summary

The following tables summarize quantitative data from comparative transcriptomic and gene expression studies.

Table 1: Comparison of Gene Initiation Times in P. lividus and S. purpuratus

GeneP. lividus Initiation Time (hpf at 18°C)S. purpuratus Initiation Time (hpf at 15°C)Developmental Rate Ratio (Sp/Pl)
alx19121.33
delta10141.40
tbr9121.33
gatae12161.33
foxa15201.33
hox11/13b15201.33

Data adapted from a comparative study on regulatory circuits, which found a highly conserved temporal order of gene activation, with a linear scaling factor of approximately 1.3 related to developmental rate differences.[2]

Table 2: Differentially Expressed Genes in Heliocidaris Species

ComparisonNumber of Differentially Expressed GenesPercentage of Transcriptome
H. erythrogramma (lecithotroph) vs. H. tuberculata (planktotroph)~4,000~20%
H. tuberculata (planktotroph) vs. L. variegatus (planktotroph)~3,500~17.5%

This table illustrates the substantial changes in gene expression accompanying a major life history transition from feeding (planktotrophic) to non-feeding (lecithotrophic) larvae. The comparison between the two planktotrophic species shows a baseline level of divergence.[8]

Experimental Protocols

The construction and validation of GRNs rely on a suite of molecular techniques. Below are detailed methodologies for key experiments.

Whole-Mount In Situ Hybridization (WMISH)

This protocol is for localizing specific mRNA transcripts in whole sea urchin embryos.

a. Embryo Fixation and Storage:

  • Collect embryos at the desired developmental stage and wash them three times in filtered seawater.

  • Fix the embryos in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C.[9]

  • Wash the embryos three times with MOPS buffer to remove the fixative.[9]

  • Dehydrate the embryos through a graded series of ethanol (30%, 50%, 70%) and store them in 70% ethanol at -20°C.[6][9]

b. Hybridization:

  • Rehydrate the embryos through a descending series of ethanol and wash with PBST (PBS with 0.1% Tween-20).

  • Pre-hybridize the embryos in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 5 mg/mL torula RNA) for at least 1 hour at 63°C.[10]

  • Add the DIG-labeled RNA probe to the hybridization buffer at a concentration of 0.2-2 µg/mL and incubate overnight at 63°C.[10]

c. Washing and Detection:

  • Perform a series of washes at 63°C with decreasing concentrations of SSC in wash buffer to remove the unbound probe.

  • Block the embryos in a blocking solution (e.g., 3% BSA in PBST) for 30-60 minutes at room temperature.[11]

  • Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.[9]

  • Wash the embryos extensively with PBST to remove the excess antibody.

  • Develop the color reaction using NBT/BCIP in an alkaline phosphatase buffer.[10] The resulting purple precipitate indicates the location of the target mRNA.

Morpholino-based Gene Perturbation

Morpholino antisense oligonucleotides (MOs) are used to knock down gene function by blocking translation or splicing.[12]

a. Morpholino Preparation and Injection:

  • Resuspend the lyophilized morpholino in sterile water to a stock concentration of 1-2 mM.

  • Prepare the injection solution by diluting the morpholino stock to the desired working concentration (typically 0.5-1 mM) in a solution containing a tracer dye (e.g., rhodamine dextran) to monitor injection success.

  • Microinject the morpholino solution into fertilized sea urchin eggs.[13]

b. Analysis of Perturbation Effects:

  • Culture the injected embryos alongside control embryos (uninjected or injected with a control morpholino).

  • Assess the phenotype at various developmental stages, looking for morphological abnormalities.

  • Analyze changes in the expression of downstream genes using WMISH or quantitative PCR to confirm the specificity of the knockdown and to place the perturbed gene within the GRN.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of sea urchin GRNs and the workflows used to study them.

Wnt_Signaling_Pathway Wnt8 Wnt8 Frizzled Frizzled Receptor Wnt8->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibits GSK3b GSK-3β Beta_Catenin β-catenin Axin_APC->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates TCF TCF Beta_Catenin_Nuc->TCF Binds to TargetGenes Endomesoderm Target Genes (e.g., hox11/13b, foxa) TCF->TargetGenes Activates Transcription

Caption: Wnt signaling pathway in sea urchin endomesoderm specification.

Experimental_Workflow FertilizedEgg Fertilized Egg Microinjection Microinjection (Morpholino) FertilizedEgg->Microinjection PerturbedEmbryo Perturbed Embryo Microinjection->PerturbedEmbryo Phenotype Phenotypic Analysis PerturbedEmbryo->Phenotype WMISH Gene Expression Analysis (WMISH) PerturbedEmbryo->WMISH GRN_Model GRN Model Refinement Phenotype->GRN_Model WMISH->GRN_Model

Caption: Experimental workflow for GRN analysis using perturbation.

GRN_Divergence cluster_ancestral Ancestral Echinoderm GRN cluster_urchin Sea Urchin (e.g., S. purpuratus) cluster_starfish Sea Star (e.g., A. miniata) A Gene A B Gene B A->B uA Gene A sA Gene A C Gene C B->C uB Gene B uA->uB uC Gene C uB->uC uD_skel Skeletogenic Gene D (e.g., tbr) uB->uD_skel New Linkage sB Gene B sA->sB sD_other Gene D (Other Function) sA->sD_other Diverged Linkage sC Gene C sB->sC

Caption: Divergence of a regulatory linkage in sea urchin vs. sea star.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.